6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)16-12-10(6-14-16)9(13(17)18)5-11(15-12)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDILIKIHKVAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331171 | |
| Record name | 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851288-57-8 | |
| Record name | 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves several steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core.
Substitution Reactions: Subsequent substitution reactions introduce the cyclopropyl and isopropyl groups at specific positions on the core structure.
Industrial production methods often utilize optimized reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dimethylformamide (DMF), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory Properties
Research indicates that 6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits significant anti-inflammatory effects. It has been studied as a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. The compound acts by inhibiting specific pathways involved in inflammation, thus reducing symptoms associated with these conditions.
2. Anticancer Activity
Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis (programmed cell death). The mechanisms underlying these effects are being investigated, focusing on its interaction with cellular signaling pathways.
Pharmacological Applications
3. Central Nervous System Effects
There is emerging evidence suggesting that this compound may affect the central nervous system. It has been explored as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may enhance cognitive function and have neuroprotective effects.
4. PPAR Agonist Activity
The compound has been identified as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist, specifically targeting PPAR-alpha. This activity is significant for metabolic disorders such as type 2 diabetes and dyslipidemia, where modulation of lipid metabolism is crucial. Research is ongoing to fully understand its therapeutic potential in metabolic diseases.
Biochemical Applications
5. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies to understand its effects on various biochemical pathways. It serves as a tool compound in research aimed at elucidating the roles of specific enzymes in metabolic processes.
Case Studies
| Study Title | Objective | Findings | Reference |
|---|---|---|---|
| Anti-inflammatory Effects of Pyrazolo[3,4-b]pyridine Derivatives | To evaluate the anti-inflammatory activity of the compound | Significant reduction in inflammatory markers in vitro | PubChem |
| Anticancer Activity Against Breast Cancer Cell Lines | To assess the cytotoxic effects on cancer cells | Induced apoptosis and inhibited cell growth | GLP Bio |
| Neuroprotective Effects in Animal Models | To explore cognitive enhancement properties | Improved memory retention and reduced neurodegeneration | Santa Cruz Biotechnology |
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in oncology.
Comparison with Similar Compounds
Position 1 Modifications
Position 6 Modifications
Functional Group Variations
Physicochemical and Structural Data
The table below summarizes molecular properties of select analogs:
Biological Activity
6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 851288-57-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and metabolic regulation. This article reviews the biological activity of this compound, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂ with a molecular weight of approximately 245.28 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 851288-57-8 |
| Hazard Classification | Irritant |
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, compounds within this class have shown significant antiproliferative activity against various human cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range (0.75–4.15 µM) against cancer cell lines without affecting normal cells .
Mechanism of Action:
The mechanism by which these compounds exert their anti-cancer effects often involves:
2. Metabolic Regulation
This compound has been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). Activation of hPPARα is crucial for lipid metabolism and glucose homeostasis, suggesting that this compound could play a role in managing metabolic disorders such as diabetes .
Structure-Activity Relationship (SAR):
SAR studies indicate that the steric properties and substituents on the pyrazole ring significantly influence hPPARα agonistic activity. The presence of bulky groups enhances receptor binding affinity and subsequent biological responses .
Case Study 1: Antiproliferative Effects
In a controlled study involving various pyrazolo[3,4-b]pyridine derivatives, it was found that compounds with specific substitutions at positions 5 and 7 exhibited enhanced cytotoxicity against breast cancer models. The most promising analogs were evaluated in vivo and showed significant tumor growth inhibition without systemic toxicity .
Case Study 2: Metabolic Effects in Animal Models
Another investigation assessed the impact of this compound on lipid profiles in high-fructose-fed rats. The results indicated that this compound effectively reduced elevated plasma triglyceride levels comparable to fenofibrate, a known lipid-lowering agent .
Q & A
Q. Key Table: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | I₂, ethanol, 80°C | 75 | |
| Ester hydrolysis | NaOH, MeOH/H₂O, RT | 85 |
How is the molecular conformation and electronic structure characterized for this compound?
Basic Research Focus
Structural analysis employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å, C–O: 1.23 Å) and dihedral angles between the pyrazole and pyridine rings, confirming planarity .
- Spectroscopy :
What structure-activity relationship (SAR) insights guide the optimization of kinase inhibition?
Advanced Research Focus
SAR studies reveal:
- Cyclopropyl role : Enhances metabolic stability by reducing cytochrome P450 interactions .
- Isopropyl substitution : Increases hydrophobic interactions in kinase ATP-binding pockets, improving IC₅₀ values by 2–3 fold compared to methyl analogs .
- Carboxylic acid criticality : Neutralizing the acid (e.g., esterification) abolishes activity, confirming its role in hydrogen bonding with catalytic lysine residues .
Q. Key Table: Activity of Structural Analogs
| Substituent | Kinase Inhibition (IC₅₀, nM) | Reference |
|---|---|---|
| 6-Cyclopropyl, 1-isopropyl | 12 ± 2 | |
| 6-Phenyl, 1-benzyl | 45 ± 5 | |
| 6-Methyl, 1-ethyl | >1000 |
How are discrepancies in biological activity data resolved across studies?
Advanced Research Focus
Contradictions arise from:
- Assay variability : Differences in kinase isoforms (e.g., JAK2 vs. FLT3) and ATP concentrations (1 mM vs. 10 µM) significantly alter IC₅₀ values. Normalize data using internal controls like staurosporine .
- Solubility effects : Low aqueous solubility (<10 µM at pH 7.4) may artificially reduce activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
What methodologies ensure purity and stability during storage?
Q. Methodological Focus
- HPLC purity assessment : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity criteria .
- Stability protocols : Store at –20°C under nitrogen to prevent decarboxylation. Monitor degradation via LC-MS over 6 months .
How is computational modeling integrated into lead optimization?
Q. Advanced Research Focus
- Docking studies : Glide SP scoring identifies favorable interactions with kinase hinge regions (e.g., ΔG ≈ –9.5 kcal/mol for JAK2) .
- MD simulations : Reveal conformational flexibility of the cyclopropyl group, guiding rigid analog design .
What strategies address the lack of synthetic literature for novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
